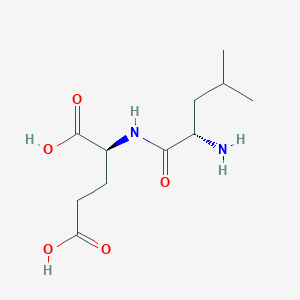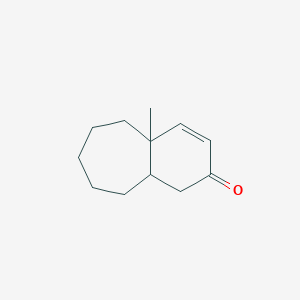
H-Leu-Glu-OH
Übersicht
Beschreibung
Leucine-glutamate, commonly referred to as H-Leu-Glu-OH, is a dipeptide composed of the amino acids leucine and glutamate. This compound is of significant interest in various fields of scientific research due to its unique properties and potential applications. Leucine is a branched-chain amino acid, while glutamate is an acidic amino acid. Together, they form a dipeptide that exhibits interesting biochemical and physiological properties.
Wissenschaftliche Forschungsanwendungen
Leucine-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and degradation, as well as its effects on cellular metabolism.
Medicine: Explored for its potential therapeutic effects, including its role in modulating neurotransmitter activity and its potential use in drug delivery systems.
Industry: Utilized in the development of bioactive peptides and as a component in various biochemical assays.
Wirkmechanismus
Target of Action
H-Leu-Glu-OH, also known as Leu-Glu, is a dipeptide consisting of γ-glutamic acid and leucine It’s worth noting that leucine, one of the components of leu-glu, is known to activate the mammalian target of rapamycin (mtor) signaling pathway in skeletal muscle, adipose tissue, and placental cells .
Mode of Action
Leucine, for instance, is known to activate the mTOR signaling pathway, which plays a crucial role in cell growth, protein synthesis, and autophagy .
Biochemical Pathways
Leu-Glu may potentially influence several biochemical pathways. Leucine, one of its components, is known to increase protein synthesis through the activation of the mTOR signaling pathway . This pathway plays a significant role at the junction of carbon and nitrogen assimilation pathways .
Result of Action
Based on the known effects of leucine, we can infer that leu-glu might promote protein synthesis and energy metabolism, while inhibiting protein degradation .
Biochemische Analyse
Biochemical Properties
Leu-Glu interacts with a variety of enzymes, proteins, and other biomolecules. For instance, Leu-Glu is involved in the activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This interaction plays a crucial role in protein synthesis and energy metabolism .
Cellular Effects
Leu-Glu has significant effects on various types of cells and cellular processes. It influences cell function by promoting protein synthesis and energy metabolism, which includes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation . These processes provide the necessary energy for protein synthesis while inhibiting protein degradation .
Molecular Mechanism
The molecular mechanism of Leu-Glu involves its interaction with the mTOR signaling pathway. Leu-Glu activates this pathway, leading to an increase in protein synthesis and energy metabolism . This activation is crucial for the functioning of various cells, including skeletal muscle cells, adipose tissue cells, and placental cells .
Metabolic Pathways
Leu-Glu is involved in several metabolic pathways. For instance, Leu-Glu contributes to Glu homeostasis and plays a significant role at the junction of carbon and nitrogen assimilation pathways . It interacts with various enzymes and cofactors within these pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leucine-glutamate can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Activation and Coupling: The carboxyl group of leucine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of glutamate.
Deprotection: The protecting groups on the amino acids are removed using appropriate deprotecting agents, such as trifluoroacetic acid (TFA).
Cleavage: The dipeptide is cleaved from the resin using a cleavage reagent like TFA, yielding the free H-Leu-Glu-OH dipeptide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Leucine-glutamate can undergo various chemical reactions, including:
Oxidation: The glutamate residue can be oxidized to form oxo-glutamate derivatives.
Reduction: Reduction reactions can target the carboxyl groups of glutamate, converting them to hydroxyl groups.
Substitution: The amino and carboxyl groups of H-Leu-Glu-OH can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used to introduce new functional groups.
Major Products Formed:
Oxidation: Oxo-glutamate derivatives.
Reduction: Hydroxy-glutamate derivatives.
Substitution: Functionalized this compound derivatives with altered biochemical properties.
Vergleich Mit ähnlichen Verbindungen
Leucine-glutamate can be compared with other dipeptides and amino acid derivatives:
Leucine-Alanine (Leu-Ala): Similar in structure but lacks the acidic properties of glutamate.
Glutamate-Glycine (Glu-Gly): Contains glutamate but has a simpler glycine residue instead of leucine.
Leucine-Glutamine (Leu-Gln): Similar to H-Leu-Glu-OH but with glutamine instead of glutamate, affecting its biochemical properties.
Uniqueness of this compound: Leucine-glutamate is unique due to the combination of a branched-chain amino acid and an acidic amino acid, providing distinct biochemical and physiological properties. Its ability to modulate neurotransmitter activity and influence metabolic pathways makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNVDJGXRFEYTK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876600 | |
| Record name | L-Glutamic acid, N-L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16364-31-1 | |
| Record name | L-Glutamic acid, N-L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)


